molecular formula C22H22Cl2N2O4S B2950085 [6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone CAS No. 1251614-66-0

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-methylpiperidin-1-yl)methanone

Cat. No.: B2950085
CAS No.: 1251614-66-0
M. Wt: 481.39
InChI Key: CHQVSEUTQLDSKU-UHFFFAOYSA-N
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Description

The compound 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a benzothiazine derivative featuring a sulfone group (1,1-dioxido), a 3-chloro-4-methoxyphenyl substituent, and a 4-methylpiperidinyl methanone moiety. The sulfone group enhances polarity and metabolic stability, while the chloro and methoxy substituents may influence electronic properties and target binding . Synthesis of such compounds typically involves coupling reactions between heterocyclic cores and functionalized side chains, as seen in related methodologies .

Properties

IUPAC Name

[6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22Cl2N2O4S/c1-14-7-9-25(10-8-14)22(27)21-13-26(16-4-5-19(30-2)17(24)12-16)18-11-15(23)3-6-20(18)31(21,28)29/h3-6,11-14H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHQVSEUTQLDSKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)Cl)C4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, identified by its CAS number 1251614-66-0, belongs to a class of benzothiazine derivatives. This article explores its biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H22Cl2N2O4SC_{22}H_{22}Cl_{2}N_{2}O_{4}S, with a molecular weight of approximately 481.4 g/mol. The structure features a benzothiazine core substituted with chlorinated and methoxy phenyl groups, which are critical for its biological activity.

PropertyValue
CAS Number1251614-66-0
Molecular FormulaC22H22Cl2N2O4S
Molecular Weight481.4 g/mol
DensityNot Available
Melting PointNot Available
Boiling PointNot Available

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities. The presence of halogen atoms (like chlorine) and methoxy groups has been associated with enhanced lipophilicity and increased membrane permeability, which may contribute to their efficacy against various pathogens .

Case Study: Antibacterial Activity
A series of benzothiazine derivatives were synthesized and tested against common bacterial strains. The results indicated that compounds with higher lipophilicity demonstrated better antibacterial activity. Specifically, derivatives containing methoxy and chloro substituents exhibited potent effects against both Gram-positive and Gram-negative bacteria .

Cytotoxic Effects

In addition to antimicrobial properties, certain studies have investigated the cytotoxic effects of similar compounds on cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells through various pathways, including oxidative stress and disruption of mitochondrial function.

Case Study: Anticancer Activity
A derivative structurally related to the compound was evaluated for its cytotoxicity against human cancer cell lines. Results showed that it significantly inhibited cell proliferation at low micromolar concentrations, suggesting potential as an anticancer agent .

The biological activity of 6-chloro-4-(3-chloro-4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been reported to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Disruption of Membrane Integrity : The lipophilic nature allows these compounds to integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways through mitochondrial dysfunction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Core Structure Substituents Key Differences
4-(4-Chlorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone Benzothiazine sulfone Phenyl methanone, 4-chlorophenyl Lacks methylpiperidine; reduced steric bulk and altered hydrophobicity
{6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(sulfonyl)piperazin-1-yl]methanone Pyrimidine Trifluoromethylphenyl, sulfonylpiperazine Different heterocyclic core (pyrimidine vs. benzothiazine); increased lipophilicity
(4-(4-Chloro-phenyl)-1,1-dioxo-benzothiazin-2-yl)-phenyl-methanone Benzothiazine sulfone Phenyl methanone, 4-chlorophenyl Similar core but lacks methylpiperidine; simpler side chain

Physicochemical Properties

  • NMR Analysis : Comparative NMR studies (as in ) reveal that substituents on the benzothiazine core (e.g., chloro, methoxy) cause distinct chemical shifts in regions corresponding to aromatic protons (positions 29–36) and side-chain environments (positions 39–44). For example, the 3-chloro-4-methoxyphenyl group in the target compound would deshield nearby protons, differentiating its NMR profile from simpler analogues .
  • LogP and Solubility : The sulfone group reduces logP (increasing hydrophilicity), while the methylpiperidine moiety balances this with moderate lipophilicity. Trifluoromethyl groups in pyrimidine analogues significantly increase logP.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (based on MACCS or Morgan fingerprints ), the target compound shows:

  • ~65–75% similarity to benzothiazine sulfones with aryl methanones .
  • ~50–60% similarity to pyrimidine-based analogues , due to divergent core structures.
  • Higher similarity to SAHA-like HDAC inhibitors (~70%) if functional groups align, as seen with aglaithioduline .

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